molecular formula C22H26N4O3 B4620116 N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide

N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide

Cat. No.: B4620116
M. Wt: 394.5 g/mol
InChI Key: VSPMVWRWMVTOSN-UHFFFAOYSA-N
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Description

N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide, also known as EMBI, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemical Analysis Techniques
The compound has been analyzed within pharmaceutical preparations, like the Afobazol medicinal preparation, using electrophoretic and gas-chromatographic methods. These techniques allow for the determination of the active component and its potential impurities, demonstrating the compound's relevance in pharmaceutical quality control and chemical analysis. Procedures developed for its analysis by capillary zone electrophoresis and ligand-exchange capillary electrophoresis confirmed the reliability of these methods, supported by gas chromatography with a mass-selective detector (Burykin, Andreev, & Varnavskaya, 2014).

Synthesis of Novel Compounds for Medical Application
Research into the synthesis of novel compounds derived from N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide has shown potential in creating anti-inflammatory and analgesic agents. This includes the development of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which have been evaluated as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Advancements in Polymer Science
The compound has contributed to advancements in polymer science through the synthesis of novel aromatic polyimides. By creating new diamines and polymerizing them with various dianhydrides, researchers have developed polymers with significant solubility in organic solvents and high thermal stability, contributing to the fields of materials science and engineering (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Gastroprokinetic Activity Research
Significant research has been conducted into the gastroprokinetic activities of compounds related to this compound. Studies have explored how modifications to the molecule affect its efficacy as a gastroprokinetic agent, revealing the importance of the amide bond and the positioning of the morpholine ring for potent activity. This research aids in the development of more effective treatments for gastrointestinal motility disorders (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).

Properties

IUPAC Name

N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-3-26-20-9-6-17(23-22(27)16-4-7-18(28-2)8-5-16)14-19(20)24-21(26)15-25-10-12-29-13-11-25/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPMVWRWMVTOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)N=C1CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide
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N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide
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N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide
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N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide
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N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide
Reactant of Route 6
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N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide

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